molecular formula C11H13F6N2P B1589738 1-Benzyl-3-methylimidazolium hexafluorophosphate CAS No. 433337-11-2

1-Benzyl-3-methylimidazolium hexafluorophosphate

Cat. No.: B1589738
CAS No.: 433337-11-2
M. Wt: 318.2 g/mol
InChI Key: VVCQOUQQPZPIKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylimidazolium hexafluorophosphate, also known as BenyMIM PF 6, is an imidazolium-based compound . It has a molecular weight of 318.20 .


Molecular Structure Analysis

The molecular formula of this compound is C11H13F6N2P . Further structural and conformational analysis would require more specific studies .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 135°C . The compound is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Decomposition and Green Chemistry Concerns

1-Benzyl-3-methylimidazolium hexafluorophosphate, as part of the ionic liquids family, may undergo decomposition. Research indicates the formation of 1-butyl-3-methylimidazolium fluoride hydrate as a decomposition product, emphasizing the need for caution in its use due to unknown toxicity and stability, especially in green chemistry applications (Swatloski, Holbrey, & Rogers, 2003).

Formation of Liquid Clathrates

Studies have shown that 1-alkyl-3-methylimidazolium ionic liquids with hexafluorophosphate can form liquid clathrates when mixed with aromatic hydrocarbons. This indicates potential applications in the formation of inclusion compounds and the trapping of solutes in crystalline states (Holbrey et al., 2003).

Catalysis and Polymerization

This compound has been used effectively as a solvent in copper(I) mediated living radical polymerization processes. This has implications for synthesizing polymers with narrow polydispersity and enhanced reaction rates (Carmichael, Haddleton, Bon, & Seddon, 2000).

Solubility and Interaction Studies

The solubility of 1-alkyl-3-methylimidazolium hexafluorophosphate in hydrocarbons has been extensively studied, revealing insights into solute-solvent interactions and phase behavior, critical for designing processes involving these ionic liquids (D. and Marciniak, 2003).

Density and Volumetric Properties

Research on the densities of mixtures involving 1-butyl-3-methylimidazolium hexafluorophosphate has provided valuable data for understanding the volumetric properties of these systems. Such information is essential for practical applications in chemical processes (Huo, and Xia, & Ma, 2007).

Photochemical Reaction Medium

This ionic liquid has been used as a solvent for various photochemical reactions, including energy, hydrogen, and electron transfer processes. The characteristics of this ionic medium, such as low oxygen solubility and slow molecular diffusion, make it suitable for enhancing the lifetime of excited states and radical ions in photochemistry (Álvaro, Ferrer, García, & Narayana, 2002).

Plasticization of Polymers

This compound has been found to act as an efficient plasticizer for polymers like poly(methyl methacrylate), offering alternatives to traditional plasticizers with enhanced thermal stability (Scott, Brazel, Benton, Mays, Holbrey, & Rogers, 2002).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.F6P/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-7(2,3,4,5)6/h2-8,10H,9H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCQOUQQPZPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466677
Record name 1-Benzyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433337-11-2
Record name 1-Benzyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-methylimidazolium Hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-benzyl-3-methylimidazolium hexafluorophosphate improve the performance of perovskite solar cells?

A: this compound acts as an interfacial modifier between the perovskite layer and the carbon electrode in hole transport layer-free carbon-based perovskite solar cells (C-PSCs) []. It achieves this through multiple mechanisms:

  • Defect Reduction: It effectively reduces defects at the perovskite surface and grain boundaries, minimizing non-radiative recombination centers that hinder efficiency [].
  • Enhanced Carrier Transfer: The compound facilitates better charge carrier transfer between the perovskite layer and the carbon electrode, leading to improved charge collection [].
  • Moisture Blocking: Its presence at the interface provides a barrier against moisture intrusion, a known factor for perovskite degradation, thus enhancing device stability [].

Q2: What makes this compound suitable for extracting polycyclic aromatic hydrocarbons (PAHs) from water samples?

A: this compound is an ionic liquid that exhibits high extraction efficiency for PAHs, making it suitable for analytical techniques like dispersive liquid-liquid microextraction []. Key factors contributing to its effectiveness include:

  • Hydrophobicity: This property allows the ionic liquid to form a separate phase in water, enabling the extraction of non-polar PAHs from aqueous samples [].
  • π-π Interactions: The aromatic ring within the 1-benzyl-3-methylimidazolium cation enables π-π interactions with the aromatic rings of PAHs, facilitating their selective extraction from complex mixtures [].

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